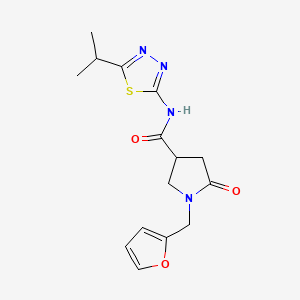![molecular formula C18H19FN2O2 B6113945 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6113945.png)
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide, also known as DAA-1106, is a chemical compound that belongs to the benzamide class of drugs. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, cancer research, and drug development.
作用机制
The mechanism of action of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves its binding to the peripheral benzodiazepine receptor (PBR) and the translocator protein (TSPO). This binding leads to the activation of various signaling pathways that regulate neuroinflammation and neurodegeneration. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the regulation of cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to have various biochemical and physiological effects. In the field of neuroscience, this compound has been shown to reduce neuroinflammation and neurodegeneration, leading to the improvement of cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.
In the field of cancer research, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to induce apoptosis and inhibit cell proliferation, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to have antiangiogenic effects, making it a potential candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
One of the main advantages of using N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR) and the translocator protein (TSPO), making it a useful tool for the study of these proteins. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments. Additionally, this compound has a short half-life, making it difficult to study its long-term effects.
未来方向
There are several future directions for the study of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide. One potential direction is the development of drugs that target the peripheral benzodiazepine receptor (PBR) and the translocator protein (TSPO) for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has potential applications in the development of anticancer drugs. Further research is needed to determine the full extent of its anticancer properties and to develop drugs based on this compound.
Another potential direction for future research is the study of the long-term effects of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide. This compound has a short half-life, and its long-term effects are not well understood. Further research is needed to determine the potential risks associated with the long-term use of this compound.
Conclusion:
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to determine the full extent of its properties and to develop drugs based on this compound.
合成方法
The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves several steps. The first step is the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The second step involves the reaction of 3-(dimethylamino)-3-oxopropylamine with 4-fluorobenzoyl chloride to form N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide. This compound can be purified using various techniques, including column chromatography and recrystallization.
科学研究应用
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been extensively studied for its potential applications in various fields of research. In the field of neuroscience, this compound has been shown to bind to the peripheral benzodiazepine receptor (PBR) and the translocator protein (TSPO), which are involved in the regulation of neuroinflammation and neurodegeneration. This makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of cancer research, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound acts by inducing apoptosis and inhibiting cell proliferation, making it a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-21(2)17(22)11-6-13-4-3-5-16(12-13)20-18(23)14-7-9-15(19)10-8-14/h3-5,7-10,12H,6,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASJGXHIPAYGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-1-(3-methylbenzyl)-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6113870.png)
![N-[1-(4-isopropylphenyl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B6113878.png)
![4-chloro-3-[(diethylamino)sulfonyl]-N-(4-iodophenyl)benzamide](/img/structure/B6113885.png)
![ethyl 4-({5-[(5-nitro-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B6113897.png)
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)
![2-(5-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6113904.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6113917.png)
![N-(2-thienylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6113918.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6113921.png)
![1-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6113928.png)
![3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B6113940.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)

![N,N-diethyl-1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6113958.png)